molecular formula C8H15N3O B15263962 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one

1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one

Cat. No.: B15263962
M. Wt: 169.22 g/mol
InChI Key: LVCLOAQIBREHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one is a chemical compound with the molecular formula C8H15N3O It is a derivative of imidazolidin-2-one, featuring a pyrrolidine ring attached to the imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with pyrrolidine under specific conditions. One common method is the direct incorporation of the carbonyl group into 1,2-diamines. This can be achieved through catalytic processes, such as using metal catalysts or organocatalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes. These methods aim to optimize yield and purity while minimizing environmental impact. For example, the use of γ-Al2O3 as a catalyst in supercritical CO2 conditions has been reported for the formation of related compounds .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidin-2-one derivatives.

Scientific Research Applications

1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidin-2-one: The parent compound, lacking the pyrrolidine ring.

    Benzimidazolidin-2-one: A related compound with a benzene ring fused to the imidazolidinone core.

Uniqueness

1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one

InChI

InChI=1S/C8H15N3O/c12-8-10-4-5-11(8)6-7-2-1-3-9-7/h7,9H,1-6H2,(H,10,12)

InChI Key

LVCLOAQIBREHEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2CCNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.